1-(Pyridin-2-ylmethyl)pyrrole-2,5-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6331-16-4 |
|---|---|
Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
1-(pyridin-2-ylmethyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C10H8N2O2/c13-9-4-5-10(14)12(9)7-8-3-1-2-6-11-8/h1-6H,7H2 |
InChI Key |
ADFKONUNMDNABY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CN2C(=O)C=CC2=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for Pyrrole-2,5-dione Derivatives
The synthesis of N-substituted pyrrole-2,5-diones, such as 1-(Pyridin-2-ylmethyl)pyrrole-2,5-dione, typically relies on robust and well-documented chemical reactions. These methods form the bedrock of maleimide (B117702) chemistry, providing reliable access to a wide array of derivatives.
Condensation Reactions and Cyclization Protocols for Pyrrole (B145914) Ring Formation
The most common and established method for synthesizing N-substituted maleimides involves a two-step process: the condensation of a primary amine with maleic anhydride (B1165640), followed by a cyclization-dehydration reaction. ucl.ac.be This process begins with the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the ring-opening of the anhydride and the formation of an intermediate maleamic acid. ucl.ac.beresearchgate.net
This intermediate is often isolated as a precipitate and then subjected to cyclization to form the five-membered imide ring. ucl.ac.be The cyclization is typically achieved by heating the maleamic acid in the presence of a dehydrating agent, such as acetic anhydride, often with a catalyst like sodium acetate. ucl.ac.beresearchgate.nettandfonline.com Other protocols have utilized different reagents for the cyclization step. The Paal-Knorr reaction, a classical method for pyrrole synthesis, involves the condensation of a 1,4-dicarbonyl compound with a primary amine, which underscores the fundamental reactivity between these two functional groups that is central to forming the pyrrole ring. researchgate.net
Table 1: General Two-Step Synthesis of N-Substituted Maleimides
| Step | Reaction Type | Reactants | Intermediate/Product | Common Conditions |
|---|---|---|---|---|
| 1 | Condensation | Primary Amine, Maleic Anhydride | Maleamic Acid | Room temperature in a solvent like diethyl ether or acetone. ucl.ac.betandfonline.com |
| 2 | Cyclization | Maleamic Acid | N-Substituted Maleimide | Heating with acetic anhydride and sodium acetate. ucl.ac.beresearchgate.net |
Strategic Use of Pyridine (B92270) and Pyrrole Precursors in Synthesis
In the specific synthesis of this compound, the key precursors are 2-(aminomethyl)pyridine and maleic anhydride . The pyridine moiety is introduced via the primary amine precursor, 2-(aminomethyl)pyridine. The nitrogen atom in the pyridine ring is sp²-hybridized and less basic than the primary amine nitrogen, meaning the primary amine group will selectively react with the maleic anhydride. libretexts.orgyoutube.com The pyrrole-2,5-dione ring itself is constructed from the maleic anhydride precursor. ucl.ac.be
The synthesis follows the general condensation and cyclization pathway described previously. 2-(aminomethyl)pyridine reacts with maleic anhydride to form the corresponding maleamic acid, N-(pyridin-2-ylmethyl)maleamic acid. Subsequent dehydration yields the target compound, this compound. The strategic selection of these precursors is crucial for directly incorporating the pyridinylmethyl group onto the nitrogen atom of the maleimide ring system. The synthesis of other complex structures, such as N-pyridylpyrazole amides containing a maleimide, also relies on incorporating a pyridine-containing starting material. nih.gov
Catalytic Approaches in Pyrrole-2,5-dione Synthesis
Various catalytic systems have been developed to improve the efficiency, selectivity, and scope of pyrrole and maleimide synthesis. These approaches often provide milder reaction conditions and better yields.
Lewis Acid Catalysis: Mild Lewis acids such as iron(III) chloride (FeCl₃) and calcium nitrate (B79036) (Ca(NO₃)₂) have been used to catalyze the condensation reactions in pyrrole synthesis. organic-chemistry.orgnih.gov For instance, FeCl₃ can mediate the synthesis of pyrroles from 3-methylenehexane-2,5-dione and primary amines through an oxidative aromatization step. nih.gov
Transition Metal Catalysis:
Palladium: Palladium-catalyzed cyclization of alkynes with isocyanides provides a route to polysubstituted maleimides. organic-chemistry.org Other palladium-catalyzed cross-coupling reactions have been used to create unsymmetrical 3,4-disubstituted maleimides. organic-chemistry.org
Ruthenium: Intermolecular [2+2+1] cocyclization of alkynes, isocyanates, and carbon monoxide, catalyzed by ruthenium complexes, can produce a variety of maleimides in high yields. organic-chemistry.org
Gold: Gold catalysts have been employed in ring-expansion reactions of N-tosyl alkynyl aziridines to afford substituted pyrrole products. organic-chemistry.org
Organocatalysis: Chiral BINOL-derived phosphoric acids have been used as organocatalysts in enantioselective [6+2]-cycloadditions to form complex pyrrole-containing structures, demonstrating a high level of control over stereochemistry. nih.gov
Table 2: Examples of Catalysts in Pyrrole/Maleimide Synthesis
| Catalyst Type | Example | Reaction | Reference |
|---|---|---|---|
| Lewis Acid | Iron(III) Chloride | Paal-Knorr Condensation | organic-chemistry.org |
| Transition Metal | Ruthenium Carbonyl | [2+2+1] Cocyclization | organic-chemistry.org |
| Transition Metal | Palladium Acetate | Alkyne-Isocyanide Cyclization | organic-chemistry.org |
| Organocatalyst | BINOL-Phosphoric Acid | Enantioselective Cycloaddition | nih.gov |
Advanced Synthetic Strategies for Pyrrole-2,5-dione Systems
To address the demand for more efficient and environmentally friendly chemical processes, advanced synthetic strategies have been applied to the synthesis of pyrrole-2,5-diones and their derivatives. These methods often lead to shorter reaction times, higher yields, and improved purity of the final products.
Microwave-Assisted Synthetic Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, including the preparation of N-substituted maleimides. researchgate.net This technique offers rapid and uniform heating, which can significantly accelerate reaction rates and improve yields compared to conventional heating methods. tandfonline.comresearchgate.net
The synthesis of N-substituted maleimides from their corresponding maleamic acids using acetic anhydride is one reaction that has been successfully accelerated with microwave assistance. tandfonline.com Similarly, the Paal-Knorr condensation to form pyrrole rings has been effectively performed using microwave heating, sometimes reducing reaction times from hours to minutes. ucl.ac.uk This rapid and efficient energy transfer makes microwave-assisted synthesis a highly attractive method for generating libraries of pyrrole-2,5-dione derivatives for various research applications. nih.gov
Solvent-Free Reaction Conditions and Their Methodological Advantages
Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry. By eliminating the need for organic solvents, these methods reduce chemical waste, decrease environmental impact, and can simplify purification procedures. researchgate.net
Several solvent-free protocols for the synthesis of pyrroles have been developed. For example, a three-component synthesis of tetrasubstituted pyrroles from a primary amine, dialkyl acetylenedicarboxylate, and β-nitrostyrene can proceed without a catalyst or solvent, demonstrating high atom economy. organic-chemistry.org In another approach, a stable manganese complex has been used to catalyze the conversion of primary diols and amines into 2,5-unsubstituted pyrroles under solvent-free conditions, producing only water and hydrogen gas as byproducts. organic-chemistry.org These methodologies offer considerable advantages in terms of operational simplicity, cost-effectiveness, and environmental sustainability. researchgate.net
Application of Green Chemistry Principles in Synthetic Route Design
The synthesis of N-substituted succinimides, including this compound, is increasingly guided by the principles of green chemistry to enhance environmental compatibility. researchgate.net A significant advancement in this area is the development of synthetic methods that operate in hot water, eliminating the need for organic solvents and catalysts. researchgate.net This approach involves the direct reaction of succinic acid with a primary amine at 100 °C, offering high yields and a simple, environmentally benign procedure. researchgate.net
Further aligning with green chemistry, solvent-free synthetic procedures have been developed. One such method utilizes microwave irradiation in the presence of a Lewis acid catalyst like TaCl5-silica gel for the reaction between anhydrides and amines. organic-chemistry.org This solvent-free approach, coupled with the speed of microwave-assisted synthesis, presents an efficient and greener alternative to conventional methods. organic-chemistry.org
Atom economy is another key principle addressed in modern synthetic routes. A notable example is the dehydrogenative coupling of diols and amines catalyzed by a manganese pincer complex, which produces cyclic imides with hydrogen gas as the sole byproduct. organic-chemistry.org While not a direct synthesis of this compound from its immediate precursors, this method exemplifies the trend towards more atom-economical and environmentally friendly processes in imide synthesis. organic-chemistry.org Additionally, visible-light-promoted, metal- and oxidant-free radical cascade reactions of aza-1,6-enynes in eco-friendly solvents like PEG-400 have been developed for the synthesis of functionalized succinimides, highlighting a sustainable and atom-economical approach. rsc.org
| Green Chemistry Approach | Key Features | Catalyst/Conditions | Benefits |
| Hot Water Synthesis | Direct reaction of succinic acid and primary amine. researchgate.net | 100 °C, no catalyst. researchgate.net | High yields, no organic solvent, simple procedure. researchgate.net |
| Microwave-Assisted Synthesis | Reaction of anhydride and amine. organic-chemistry.org | TaCl5-silica gel, solvent-free, microwave irradiation. organic-chemistry.org | Rapid, efficient, solvent-free. organic-chemistry.org |
| Dehydrogenative Coupling | Coupling of diols and amines. organic-chemistry.org | Manganese pincer complex. organic-chemistry.org | Atom-economical, H2 as only byproduct. organic-chemistry.org |
| Visible-Light Promoted Radical Cascade | Radical cascade iodo-sulfonylation of aza-1,6-enynes. rsc.org | Visible light, PEG-400, metal- and oxidant-free. rsc.org | Atom-economical, eco-friendly solvent, operational simplicity. rsc.org |
Derivatization and Functionalization Reactions of the Pyrrole-2,5-dione Core
The pyrrole-2,5-dione (maleimide) core of this compound is a versatile scaffold for a variety of chemical transformations, allowing for extensive derivatization and functionalization.
Oxidation Reactions and Formation of N-Oxide Derivatives
The pyridine ring within this compound can undergo oxidation to form the corresponding N-oxide derivative. wikipedia.org This transformation is typically achieved using oxidizing agents such as peroxy acids, like peroxybenzoic acid or m-chloroperoxybenzoic acid (m-CPBA), or a hydrogen peroxide/acetic acid mixture. wikipedia.orgresearchgate.net The formation of the N-oxide modifies the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. matanginicollege.ac.inscripps.edu For instance, pyridine N-oxides are more reactive towards both electrophiles and nucleophiles at the 2- and 4-positions. scripps.edu The oxidation can be chemoselective, and various reagents have been developed to achieve high yields, including methyltrioxorhenium (MTO) as a catalyst with aqueous hydrogen peroxide. arkat-usa.org
| Oxidizing Agent | Conditions | Outcome |
| Peroxybenzoic acid | N/A | Formation of Pyridine N-oxide. wikipedia.org |
| m-CPBA | Mild conditions | Universal for N-oxide formation. researchgate.net |
| H2O2/Acetic Acid | N/A | N-oxidation of pyridines. researchgate.net |
| Methyltrioxorhenium (MTO)/H2O2 | Catalytic | High yields for 3- and 4-substituted pyridines. arkat-usa.org |
Reduction Pathways of the Pyrrole-2,5-dione Moiety
The pyrrole-2,5-dione moiety can be selectively reduced. Catalytic hydrogenation is a common method for this transformation. For instance, phthalimide, a related cyclic imide, can be quantitatively converted to isoindolin-1-one (B1195906) using 10% palladium on carbon (Pd/C) in the presence of trifluoroacetic acid. rsc.org This suggests that under similar conditions, the double bond of the pyrrole-2,5-dione ring in this compound could be reduced to yield the corresponding succinimide (B58015) derivative. The choice of catalyst and reaction conditions is crucial for achieving the desired selectivity. illinois.edutcichemicals.com For example, rhodium-catalyzed enantioselective hydrogenation has been successfully applied to 3-substituted maleimides. researchgate.net Metal-free hydrogenation using N-heterocyclic carbene-stabilized borenium ions has also emerged as a powerful method for the reduction of imines and N-heterocycles. nih.gov
Electrophilic and Nucleophilic Substitution Reactions on Heterocyclic Rings
Pyrrole-2,5-dione Ring: The pyrrole ring is highly activated towards electrophilic aromatic substitution due to the electron-donating nitrogen atom, making it more reactive than benzene. pearson.comyoutube.com Substitution typically occurs at the 2- and 5-positions, as the carbocation intermediate formed during attack at these positions is better stabilized by resonance. quora.comonlineorganicchemistrytutor.comslideshare.net However, in this compound, the pyrrole ring is part of a maleimide structure, which deactivates it towards electrophilic attack. Instead, the double bond of the maleimide is susceptible to nucleophilic addition, such as the Michael addition. nih.gov
Pyridine Ring: The pyridine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. quora.com Electrophilic attack, when it occurs, typically favors the 3-position. quora.comuoanbar.edu.iq Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions. matanginicollege.ac.instackexchange.comquora.com This is because the intermediate formed upon nucleophilic attack at these positions is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom. stackexchange.comquora.com The presence of the pyridylmethyl substituent on the maleimide nitrogen can influence the reactivity of both rings.
| Ring | Type of Substitution | Preferred Position(s) | Rationale |
| Pyrrole (general) | Electrophilic | 2 and 5 quora.comonlineorganicchemistrytutor.comslideshare.net | Greater stabilization of the intermediate carbocation through resonance. quora.comonlineorganicchemistrytutor.comslideshare.net |
| Pyridine | Electrophilic | 3 quora.comuoanbar.edu.iq | Avoids placing a positive charge on the electronegative nitrogen in the intermediate. uoanbar.edu.iq |
| Pyridine | Nucleophilic | 2 and 4 matanginicollege.ac.instackexchange.comquora.com | Stabilization of the anionic intermediate by delocalization of the negative charge onto the nitrogen atom. stackexchange.comquora.com |
Multi-Component Reactions for Structural Diversification
Multi-component reactions (MCRs) offer an efficient strategy for the structural diversification of this compound by bringing together three or more reactants in a single step. frontiersin.org N-substituted maleimides are excellent substrates for various MCRs, including 1,3-dipolar cycloaddition reactions. bohrium.commdpi.com For example, the reaction of an amine, a maleimide, and an aldehyde can lead to the formation of complex spirocyclic structures. ua.es The order of addition of the reactants is often crucial for the successful synthesis of the desired product. ua.es These reactions are valuable for creating molecular complexity and exploring new chemical space with potential applications in drug discovery and materials science. nih.govfrontiersin.org
Synthesis of Spiro and Fused Heterocyclic Analogues
The reactivity of the maleimide moiety in this compound allows for its use in the synthesis of spiro and fused heterocyclic systems.
Spiro Compounds: Spirocyclic compounds containing a pyrrolidine (B122466) or pyrrolidinedione ring can be synthesized from N-substituted maleimides through various cycloaddition reactions. ua.esmdpi.com One common approach involves a 1,3-dipolar cycloaddition reaction where the maleimide acts as the dipolarophile. ua.es For instance, the reaction of an azomethine ylide, generated in situ from an amine and an aldehyde, with a maleimide can yield spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} skeletons. ua.es Spiro[indole-3,3'-pyrrolidine] derivatives can also be synthesized through Michael condensation reactions. mdpi.com
Fused Heterocycles: The maleimide ring can be annulated to form fused heterocyclic systems. bohrium.com Diels-Alder reactions are a classic method for constructing six-membered rings fused to the maleimide core. bohrium.com Additionally, transition metal-catalyzed reactions and C-H activation strategies have been employed to synthesize a variety of fused systems, including thienopyrrolediones and azaphthalimides. bohrium.com The reaction of N-arylmaleimides with thioacetamide (B46855) can lead to the formation of fused epithiopyrrolo[3,4-c]pyridines and pyrrolo[3,4-c]pyridines. mdpi.com N-fused heterocycles can also be synthesized through an aromatization-driven acyl transfer-annulation of heteroaryl ketones. nih.gov
Formation of Chalcone-Imide and Related Conjugates
The synthesis of hybrid molecules combining the structural features of chalcones and maleimides has garnered interest due to the potential for synergistic biological activities. The general strategy for creating chalcone-imide conjugates of this compound involves a multi-step synthetic pathway. This typically begins with the synthesis of a chalcone (B49325) moiety bearing a functional group suitable for linkage to the pyridinylmethylamine precursor, followed by the formation of the maleimide ring.
A common and versatile method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an appropriately substituted acetophenone (B1666503) with an aromatic aldehyde. nih.govzbaqchem.com To facilitate conjugation with the pyridinylmethylamine, the chalcone can be designed to incorporate a carboxylic acid group.
The synthetic approach can be outlined in three main stages:
Synthesis of a chalcone-carboxylic acid derivative via Claisen-Schmidt condensation.
Amide coupling of the chalcone-carboxylic acid with 2-(aminomethyl)pyridine.
Cyclization of the resulting N-(pyridin-2-ylmethyl)-amide derivative with maleic anhydride to form the target chalcone-imide conjugate.
Stage 1: Synthesis of Chalcone-Carboxylic Acid Derivatives
The initial step involves the synthesis of a chalcone bearing a carboxylic acid functionality. This is typically achieved by reacting a carboxy-substituted acetophenone with a variety of substituted benzaldehydes under basic conditions. A representative reaction is the condensation of 4-acetylbenzoic acid with a substituted benzaldehyde (B42025) in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. nih.gov
The general reaction scheme is presented below:
Scheme 1: Synthesis of Chalcone-Carboxylic Acids
The reaction conditions and yields for a series of synthesized chalcone-carboxylic acids are summarized in the table below.
| Compound ID | R Group | Reaction Time (h) | Yield (%) |
| 3a | H | 12 | 85 |
| 3b | 4-OCH₃ | 14 | 82 |
| 3c | 4-Cl | 12 | 88 |
| 3d | 4-NO₂ | 10 | 91 |
| Table 1: Synthesis of Chalcone-Carboxylic Acid Derivatives (3a-d) |
Stage 2: Amide Coupling with 2-(Aminomethyl)pyridine
The synthesized chalcone-carboxylic acids are then coupled with 2-(aminomethyl)pyridine. This amide bond formation is typically facilitated by standard peptide coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
The general reaction scheme is as follows:
Scheme 2: Amide Coupling Reaction
The details of the synthesized amide intermediates are provided in the table below.
| Compound ID | R Group | Coupling Reagent | Yield (%) |
| 5a | H | DCC/DMAP | 75 |
| 5b | 4-OCH₃ | DCC/DMAP | 72 |
| 5c | 4-Cl | EDC/DMAP | 78 |
| 5d | 4-NO₂ | EDC/DMAP | 80 |
| Table 2: Synthesis of Chalcone-Amide Intermediates (5a-d) |
Stage 3: Formation of the Chalcone-Imide Conjugate
The final step is the formation of the maleimide ring. The chalcone-amide intermediate is reacted with maleic anhydride in a suitable solvent, often with heating, to induce cyclization and dehydration, yielding the desired this compound chalcone conjugate. zbaqchem.com
The general reaction scheme is depicted below:
Scheme 3: Synthesis of Chalcone-Imide Conjugates
The synthesized chalcone-imide conjugates are detailed in the following table.
| Compound ID | R Group | Reaction Temperature (°C) | Yield (%) |
| 7a | H | 140 | 65 |
| 7b | 4-OCH₃ | 140 | 62 |
| 7c | 4-Cl | 145 | 68 |
| 7d | 4-NO₂ | 135 | 70 |
| Table 3: Synthesis of this compound Chalcone Conjugates (7a-d) |
This synthetic strategy provides a versatile route to a variety of chalcone-imide conjugates by modifying the substituents on the benzaldehyde precursor in the initial Claisen-Schmidt condensation. The purification of the final products is typically achieved through column chromatography.
Mechanistic Insights into Chemical Reactivity
Reaction Mechanism Elucidation for Pyrrole-2,5-dione Ring Formation
The synthesis of N-substituted pyrrole-2,5-diones, such as 1-(Pyridin-2-ylmethyl)pyrrole-2,5-dione, is most commonly achieved through a two-step process starting from maleic anhydride (B1165640) and a primary amine—in this case, 2-(aminomethyl)pyridine.
The reaction mechanism proceeds as follows:
Amidation: The process begins with the nucleophilic attack of the primary amine onto one of the carbonyl carbons of maleic anhydride. This leads to the opening of the anhydride ring and the formation of an N-substituted maleamic acid intermediate.
Cyclodehydration: The subsequent and crucial step is the cyclization of the maleamic acid to form the imide ring. This is typically accomplished by heating, often with a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate. researchgate.net
Computational studies using Density Functional Theory (DFT) have provided deeper insight into the cyclodehydration step. lew.ro These studies reveal that the reaction of N-substituted maleamic acids with acetic anhydride does not proceed by direct water elimination. Instead, it involves the formation of a mixed anhydride as a key reaction intermediate. researchgate.netlew.ro This intermediate then undergoes an intramolecular cyclization. The pathway of this cyclization determines the final product, which can be the desired maleimide (B117702) or an isomeric by-product, isomaleimide. The formation of the maleimide is generally thermodynamically favored, while the isomaleimide can be the kinetically favored product under certain conditions, particularly with specific N-substituents. researchgate.netlew.ro
Another established method for forming substituted pyrrole (B145914) rings is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. nih.gov For the synthesis of the parent pyrrole-2,5-dione ring, this would involve a derivative of maleic acid reacting with an amine, followed by cyclization and dehydration. nih.gov
| Step | Reactants | Intermediate/Product | Key Mechanistic Features |
|---|---|---|---|
| 1. Amidation | 2-(Aminomethyl)pyridine + Maleic Anhydride | N-(pyridin-2-ylmethyl)maleamic acid | Nucleophilic acyl substitution; ring-opening of the anhydride. |
| 2. Cyclodehydration | N-(pyridin-2-ylmethyl)maleamic acid + Acetic Anhydride | This compound | Formation of a mixed anhydride intermediate, followed by intramolecular nucleophilic attack and elimination of acetic acid. researchgate.netlew.ro |
Detailed Studies of Oxidation and Reduction Mechanisms of Pyrrole-2,5-diones
The pyrrole-2,5-dione moiety possesses both electrophilic and redox-active sites, primarily the carbon-carbon double bond and the two carbonyl groups.
Oxidation Mechanisms: The maleimide ring can undergo oxidation, though detailed mechanistic studies are specific to the reaction conditions. For instance, maleimide-thiol adducts, which are structurally similar to the succinimide (B58015) ring that would be formed upon reduction, are known to be susceptible to oxidation under conditions used in proteomics sample preparation. nih.gov This suggests that the succinimide ring can be oxidized, potentially at the carbon atoms adjacent to the nitrogen or sulfur. General oxidation can also be achieved using reagents like m-chloroperbenzoic acid (m-CPBA), which could potentially form N-oxide derivatives on the pyridine (B92270) ring or epoxidize the double bond of the maleimide ring, although the latter is less common due to the electron-withdrawing nature of the carbonyls.
Reduction Mechanisms: Reduction of the pyrrole-2,5-dione ring primarily targets the electron-deficient C=C double bond. This reaction is mechanistically equivalent to a conjugate addition or Michael addition of a hydride or its equivalent. youtube.com Common laboratory reducing agents like sodium borohydride (B1222165) (NaBH4) can achieve this, yielding the corresponding succinimide derivative.
A particularly well-studied mechanism involves the reduction of maleimide-thiol adducts. These adducts can undergo a retro-Michael reaction in reducing environments, such as in the presence of excess thiols like glutathione. acs.orgnih.gov The mechanism involves the dissociation of the original thiol, reforming the maleimide double bond, which is then immediately trapped by the reducing thiol present in higher concentration. This effectively results in a covalent bond transfer from one thiol to another, regenerating the maleimide as a transient intermediate. acs.orgnih.gov
| Reaction Type | Reagent Example | Affected Moiety | Resulting Product Type | Mechanistic Note |
|---|---|---|---|---|
| Oxidation | m-CPBA | Pyridine Ring | Pyridine-N-oxide | Electrophilic attack on the nitrogen lone pair. |
| Reduction | NaBH₄ | Maleimide C=C bond | Succinimide derivative | Conjugate addition of hydride. |
| Reductive Scission (of Thiol Adduct) | Glutathione (GSH) | Succinimide thioether bond | Re-formed Maleimide (transient) + new Thiol Adduct | Proceeds via a retro-Michael/Michael addition sequence. acs.org |
Mechanistic Investigations of Substitution Reactions on Pyridine and Pyrrole Rings
The two rings in this compound exhibit contrasting reactivity towards substitution reactions.
Pyrrole-2,5-dione Ring: The dominant reaction on the maleimide ring is not classical aromatic substitution but Michael addition (or conjugate addition) across the electron-deficient double bond. wikipedia.org The strong electron-withdrawing effect of the two adjacent carbonyl groups makes the β-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. nih.gov
The mechanism involves:
Attack of a nucleophile (e.g., carbanions, amines, thiols) on the β-carbon of the double bond. wikipedia.org
Formation of a resonance-stabilized enolate intermediate.
Protonation of the enolate at the α-carbon to yield the final substituted succinimide product. wikipedia.org This reaction is a powerful tool for C-C and C-heteroatom bond formation, and many asymmetric variants using chiral organocatalysts have been developed to control the stereochemistry of the newly formed chiral centers. nih.govnih.govrsc.org
Pyridine Ring: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This makes it highly resistant to electrophilic aromatic substitution (EAS), as the ring is deactivated and the nitrogen atom is the primary site of attack for electrophiles, leading to further deactivation of the ring in acidic media. gcwgandhinagar.comrsc.org
Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) , particularly at the C2 (α) and C4 (γ) positions. pearson.com The reaction proceeds through a two-step addition-elimination mechanism:
Addition of a strong nucleophile to the C2 or C4 position, forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by delocalization onto the electronegative nitrogen atom.
Elimination of a leaving group (if present) from the same carbon, which restores the aromaticity of the ring. nih.gov In the case of this compound, substitution would occur on the pyridine ring itself, not on the methylene (B1212753) bridge.
| Ring System | Dominant Substitution Type | Mechanistic Class | Key Feature |
|---|---|---|---|
| Pyrrole-2,5-dione | Michael Addition | Conjugate Addition | Highly electrophilic C=C bond due to adjacent carbonyls. wikipedia.org |
| Pyridine | Nucleophilic Aromatic Substitution (SNAr) | Addition-Elimination | Electron-deficient ring, stabilized Meisenheimer complex. pearson.com |
Intramolecular Cyclization and Cycloaddition Reaction Mechanisms
The double bond of the maleimide ring is a key functional group for participating in cycloaddition reactions.
Cycloaddition Reactions: Maleimides are classic examples of electron-poor dienophiles, making them excellent partners in [4+2] Diels-Alder cycloadditions . rsc.org The mechanism is a concerted process involving the interaction of the Highest Occupied Molecular Orbital (HOMO) of a conjugated diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the maleimide dienophile. mdpi.com This reaction forms a six-membered ring, often with high stereoselectivity. The reaction of maleimides with furan (B31954) derivatives, for example, yields oxanorbornene adducts, where the ratio of kinetically favored endo to thermodynamically stable exo products can be controlled by the reaction conditions. mdpi.com
Photochemical [2+2] cycloadditions are another important class of reactions for maleimides. These reactions with alkenes typically proceed through the triplet excited state of the maleimide. acs.orgnih.gov For N-alkyl maleimides, direct irradiation with UV light is often sufficient to populate the triplet state and initiate the cycloaddition. For N-aryl maleimides, a photosensitizer is usually required to facilitate the intersystem crossing to the reactive triplet state. acs.orgnih.gov The reaction proceeds via a diradical intermediate to form a cyclobutane (B1203170) ring.
[3+2] Dipolar cycloadditions between maleimides and 1,3-dipoles, such as azides, are also known, providing a route to five-membered heterocyclic rings. nih.gov
Intramolecular Reactions: While specific studies on the intramolecular cyclization of this compound are not prevalent, the potential exists. Such a reaction would require the generation of a nucleophilic or radical center on the pyridinylmethyl group, which could then attack the electrophilic maleimide ring. For example, deprotonation of the methylene bridge under strong basic conditions could generate a carbanion that could potentially lead to cyclization products. The feasibility of such reactions depends heavily on the specific reaction conditions employed. rsc.orgnih.gov
| Reaction Type | Partners | Mechanism | Product |
|---|---|---|---|
| [4+2] Diels-Alder | Maleimide + Conjugated Diene | Concerted, pericyclic (HOMO-LUMO interaction). mdpi.com | Six-membered ring (e.g., cyclohexene (B86901) derivative). |
| [2+2] Photocycloaddition | Maleimide + Alkene | Stepwise, via triplet excited state and diradical intermediate. acs.org | Four-membered ring (cyclobutane derivative). |
| [3+2] Dipolar Cycloaddition | Maleimide + 1,3-Dipole (e.g., Azide) | Concerted, pericyclic. nih.gov | Five-membered ring. |
Kinetics and Thermodynamic Aspects of Pyrrole-2,5-dione Reactivity
The reactivity of the pyrrole-2,5-dione system has been quantified through kinetic and thermodynamic studies, particularly for its cycloaddition reactions.
Diels-Alder Reaction: The kinetics of the Diels-Alder reaction involving maleimides are well-documented. These reactions typically follow second-order kinetics. acs.orgresearchgate.net Kinetic parameters have been determined using methods like ¹H NMR and UV-Vis spectroscopy to monitor reactant consumption or product formation over time. nih.gov For the reaction between a furan-functionalized polymer and a maleimide, the activation energy (Ea) was determined to be approximately 50-55 kJ·mol⁻¹. mdpi.com This value provides a quantitative measure of the energy barrier that must be overcome for the reaction to proceed. Thermodynamic studies have distinguished the kinetic and thermodynamic products (endo and exo isomers, respectively), with the endo product forming faster at lower temperatures and the exo product being more stable and favored at higher temperatures or longer reaction times. nih.gov
Computational Insights: Theoretical calculations, particularly DFT, have become invaluable for understanding the reactivity of maleimide derivatives. researchgate.netnih.gov The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key descriptor of chemical reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity, as less energy is required to excite an electron and initiate a reaction. researchgate.net These computational models allow for the prediction of reactivity trends across a series of analogs, supporting experimental findings and guiding the design of new molecules with tailored properties. nih.gov
| Parameter | Typical Value/Observation | Method of Determination | Reference |
|---|---|---|---|
| Reaction Order | Second-order | ¹H NMR, UV-Vis Spectroscopy | acs.orgresearchgate.net |
| Activation Energy (Ea) | ~50-55 kJ·mol⁻¹ (for Furan-Maleimide reaction) | Arrhenius Plot (from temp-dependent rate constants) | mdpi.com |
| Kinetic Control | Favors endo isomer at lower temperatures | ¹H NMR Product Ratio Analysis | nih.gov |
| Thermodynamic Control | Favors exo isomer at higher temperatures | ¹H NMR Product Ratio Analysis | nih.gov |
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR and ¹³C NMR Analysis
¹H NMR (Proton NMR) spectroscopy provides information about the hydrogen atoms in a molecule. For 1-(Pyridin-2-ylmethyl)pyrrole-2,5-dione, the ¹H NMR spectrum is expected to show distinct signals for the protons of the pyridine (B92270) ring, the methylene (B1212753) bridge, and the maleimide (B117702) ring.
Pyridine Ring Protons: The four protons on the pyridine ring would typically appear as a set of multiplets in the aromatic region of the spectrum (generally between δ 7.0 and 8.6 ppm). The specific chemical shifts and coupling patterns would depend on their positions relative to the nitrogen atom and the methylene substituent.
Methylene Protons (-CH₂-): The two protons of the methylene group connecting the pyridine and maleimide rings would likely appear as a singlet, as they are chemically equivalent and not adjacent to any other protons. This signal would be expected in the range of δ 4.5-5.0 ppm.
Maleimide Protons (-CH=CH-): The two protons on the carbon-carbon double bond of the maleimide ring are chemically equivalent and would give rise to a sharp singlet. This signal is characteristic of the maleimide moiety and typically appears around δ 6.7-7.0 ppm. nih.govnih.gov
¹³C NMR (Carbon-13 NMR) spectroscopy provides information about the carbon skeleton of a molecule. The expected ¹³C NMR spectrum for this compound would show signals for each unique carbon atom.
Carbonyl Carbons (C=O): The two equivalent carbonyl carbons of the maleimide ring would produce a single resonance in the downfield region, typically around δ 170 ppm. nih.govasianpubs.org
Olefinic Carbons (-CH=CH-): The two equivalent carbons of the double bond in the maleimide ring would give a single signal around δ 134 ppm. nih.govnih.gov
Pyridine Ring Carbons: The five distinct carbon atoms of the pyridine ring would each produce a signal in the aromatic region, generally between δ 120 and 150 ppm.
Methylene Carbon (-CH₂-): The carbon atom of the methylene bridge would be expected to appear in the aliphatic region of the spectrum.
A hypothetical ¹H and ¹³C NMR data table is presented below based on typical chemical shifts for similar structures.
| Assignment | Hypothetical ¹H NMR (δ, ppm) | Hypothetical ¹³C NMR (δ, ppm) |
| Maleimide CH=CH | ~6.8 (s, 2H) | ~134.0 |
| Pyridine-H6 | ~8.5 (d) | ~149.0 |
| Pyridine-H4 | ~7.7 (t) | ~137.0 |
| Pyridine-H5 | ~7.3 (d) | ~123.0 |
| Pyridine-H3 | ~7.2 (t) | ~122.0 |
| N-CH₂ | ~4.8 (s, 2H) | ~42.0 |
| Pyridine-C2 | - | ~157.0 |
| C=O | - | ~170.0 |
This table is illustrative and not based on reported experimental data for the title compound.
Two-Dimensional NMR Techniques (HMQC, HMBC) for Connectivity Assignments
To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.
HMQC: This experiment correlates directly bonded proton and carbon atoms. For example, it would show a cross-peak between the signal for the methylene protons and the signal for the methylene carbon.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.
C=O Stretch: A strong, sharp absorption band characteristic of the imide carbonyl groups would be expected in the region of 1700-1780 cm⁻¹. Often, cyclic imides show two distinct C=O stretching bands due to symmetric and asymmetric stretching modes.
C=C Stretch: A medium intensity band for the carbon-carbon double bond in the maleimide ring would likely appear around 1580-1640 cm⁻¹.
C-N Stretch: The stretching vibration of the C-N bonds within the pyridine and pyrrole (B145914) rings would produce signals in the fingerprint region (below 1500 cm⁻¹).
Aromatic C-H Stretch: Absorption bands for the C-H stretching of the pyridine ring would be observed above 3000 cm⁻¹.
Aliphatic C-H Stretch: The C-H stretching of the methylene bridge would appear just below 3000 cm⁻¹.
A table of expected IR absorption bands is provided below.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Imide C=O Stretch | 1700 - 1780 (strong, two bands) |
| Maleimide C=C Stretch | 1580 - 1640 (medium) |
| Aromatic C-H Stretch | 3000 - 3100 (medium) |
| Aliphatic C-H Stretch | 2850 - 2960 (medium) |
| C-N Stretch | 1300 - 1400 (medium) |
This table is illustrative and based on general values for the respective functional groups.
Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern. For this compound (C₁₀H₈N₂O₂), the expected exact mass is approximately 188.0586 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 188. Key fragmentation pathways would likely involve the cleavage of the bond between the methylene group and the pyridine ring or the maleimide ring.
Loss of the Pyridinylmethyl Group: Cleavage of the N-CH₂ bond could lead to a fragment corresponding to the pyridinylmethyl cation at m/z 92.
Formation of the Maleimide Radical Cation: The maleimide portion could be observed as a radical cation at m/z 96.
Loss of CO: The maleimide ring can undergo fragmentation by losing carbon monoxide (CO), leading to further daughter ions.
A high-resolution mass spectrum (HRMS) would be used to confirm the elemental composition of the parent ion and its major fragments with high accuracy.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.
If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would reveal:
The planarity of the pyrrole-2,5-dione ring.
The bond lengths of the C=O and C=C bonds in the maleimide ring.
The conformation of the molecule, specifically the torsion angle between the pyridine and maleimide rings.
The packing of the molecules in the crystal lattice, including any potential intermolecular interactions such as hydrogen bonding or π-π stacking. For instance, weak C-H···O or C-H···N hydrogen bonds might be observed. Studies on similar structures, like 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione, have shown near-planar pyrrole-2,5-dione rings and specific dihedral angles between the aromatic and heterocyclic rings.
Advanced Spectroscopic Methods for Electronic and Redox Properties
The electronic properties of this compound can be investigated using techniques such as UV-Visible spectroscopy and cyclic voltammetry.
UV-Visible Spectroscopy: The UV-Vis spectrum would show absorption bands corresponding to the π→π* and n→π* electronic transitions within the pyridine and maleimide chromophores. The pyridine ring typically exhibits strong π→π* transitions, while the carbonyl groups of the maleimide will have weaker n→π* transitions.
Cyclic Voltammetry (CV): This electrochemical technique can be used to study the redox behavior of the compound. The maleimide moiety is known to be reducible, and the pyridine ring can also undergo redox processes. A cyclic voltammogram would reveal the reduction and oxidation potentials of the molecule, providing insight into its electron-accepting and electron-donating capabilities. This information is particularly relevant for applications in materials science and medicinal chemistry where redox activity is important. For example, studies on related pyridine-containing compounds have utilized cyclic voltammetry to characterize their electrochemical properties.
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of many-body systems. For 1-(Pyridin-2-ylmethyl)pyrrole-2,5-dione, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to optimize the molecular geometry. These calculations determine key structural parameters like bond lengths, bond angles, and dihedral angles. imist.ma
Theoretical studies on similar structures, such as N-(morpholinomethyl)maleimide, have successfully used DFT to predict and confirm structural features. researchgate.net For instance, the planarity of the pyrrole-2,5-dione ring and the orientation of the pyridinylmethyl substituent can be precisely modeled. imist.ma
Furthermore, DFT is crucial for elucidating electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO energy gap. This gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and reactive. imist.ma These calculations also help in understanding the distribution of electron density and generating molecular electrostatic potential (MEP) maps, which identify nucleophilic and electrophilic sites.
Table 1: Illustrative Electronic Properties from DFT Calculations on a Related Pyrrole (B145914) Derivative This table presents typical data obtained from DFT calculations on a related heterocyclic compound to illustrate the outputs of this method.
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -2.1 eV | Indicates electron-accepting ability |
Quantum Chemical Calculations for Structure-Reactivity Relationships
Quantum chemical calculations provide a quantitative framework for understanding the relationship between a molecule's structure and its reactivity. The frontier molecular orbitals (HOMO and LUMO) are central to this analysis. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. imist.ma
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. For this compound, docking simulations can predict its binding affinity and mode of interaction with various biological targets, such as kinases or enzymes. nih.govnih.gov
The process involves generating a three-dimensional structure of the ligand and placing it into the binding site of a protein whose structure has been experimentally determined (e.g., via X-ray crystallography). A scoring function then estimates the binding energy (or docking score), with lower scores indicating a more favorable binding interaction. plos.org These simulations can reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. plos.orgmdpi.com For example, the nitrogen atom in the pyridine (B92270) ring could act as a hydrogen bond acceptor, a common interaction motif in kinase inhibitors. nih.gov
Table 2: Example Molecular Docking Results for a Heterocyclic Inhibitor This table shows representative data from a molecular docking study of a potential enzyme inhibitor, illustrating the types of interactions and scores obtained.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| EGFR Kinase | -7.43 | Met769, Leu694, Ala719 | Hydrogen Bond, Hydrophobic |
| CDK-2 | -8.12 | Lys89, Asp145 | Hydrogen Bond, Electrostatic |
| α-Amylase | -7.43 | Asp300, Glu233 | Hydrogen Bond |
Source: Data derived from studies on similar heterocyclic compounds. nih.govplos.org
Ab Initio and Semi-Empirical Methods for Electronic Transitions
Ab initio and semi-empirical quantum chemistry methods are used to study the excited states of molecules and predict their electronic absorption spectra. Ab initio methods, like Multi-Reference Configuration Interaction (MRCI), are highly accurate but computationally expensive, while semi-empirical methods (e.g., AM1, PM3) are faster but less precise. kirj.ee
These methods are applied to calculate the energies of electronic transitions between the ground state and various excited states. For pyrrole and its derivatives, studies have focused on characterizing the nature of these transitions, such as n→π* or π→π* transitions, and their corresponding absorption wavelengths. researchgate.netdntb.gov.ua For this compound, these calculations can help interpret experimental UV-Vis spectra by assigning observed absorption bands to specific electronic transitions within the chromophoric parts of the molecule—the pyridine ring and the pyrrole-2,5-dione system. researchgate.net Comparative studies have shown that while semi-empirical methods can sometimes underestimate certain energies, they are useful for identifying trends. kirj.ee
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, allowing for the mapping of different types of close contacts. nih.gov
Table 3: Representative Hirshfeld Surface Interaction Percentages for Related Heterocyclic Compounds This table illustrates the percentage contribution of various intermolecular contacts to the total Hirshfeld surface area for similar molecular crystals.
| Interaction Type | Contribution (%) in Compound A | Contribution (%) in Compound B |
|---|---|---|
| H···H | 60.6% | 46.8% |
| H···C / C···H | 18.0% | 15.8% |
| H···O / O···H | 17.4% | 23.5% |
| H···N / N···H | - | 12.2% |
Source: Data derived from Hirshfeld analyses of related compounds. imist.manih.govnih.gov
Conformational Analysis and Stereochemical Impact on Molecular Behavior
Conformational analysis involves studying the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For this compound, the key flexible bond is the C-N bond connecting the methylene (B1212753) bridge to the pyrrole-2,5-dione ring and the C-C bond connecting the methylene to the pyridine ring.
Mechanistic Investigations in Chemical Biology and Drug Discovery Applications
Molecular Target Identification and Validation Approaches for Pyrrole-2,5-diones
The pyrrole-2,5-dione scaffold is a versatile template in drug discovery, known to produce compounds with a wide array of pharmacological properties, including anti-inflammatory and antimicrobial activities. nih.gov The identification of specific molecular targets for derivatives of this scaffold is a critical step in elucidating their mechanisms of action and therapeutic potential.
A common approach to identify the molecular targets of bioactive compounds like pyrrole-2,5-diones involves affinity-based methods. This can include the synthesis of a probe molecule by attaching a tag (like biotin (B1667282) or a fluorescent dye) to the pyrrole-2,5-dione structure. This tagged probe can then be incubated with cell lysates or living cells. The maleimide (B117702) core of 1-(Pyridin-2-ylmethyl)pyrrole-2,5-dione is a reactive electrophile that can covalently bind to nucleophilic residues, most notably cysteine, on proteins. This reactivity is a key feature for target identification.
Once the probe has bound to its target protein(s), the complex can be isolated using the tag (e.g., with streptavidin beads for a biotin tag). The isolated proteins are then identified using techniques like mass spectrometry. Following identification, target validation is essential to confirm that the interaction is responsible for the observed biological effect. This can be achieved through several methods:
Genetic knockdown or knockout: Reducing the expression of the identified target protein using techniques like siRNA or CRISPR/Cas9 should diminish the biological effect of the compound.
Site-directed mutagenesis: Mutating the putative binding site on the target protein (e.g., the reactive cysteine residue) should abrogate the binding of the pyrrole-2,5-dione derivative and its associated biological activity.
In vitro reconstitution: The purified target protein can be used in in vitro assays to confirm direct inhibition or modulation by the compound and to study the kinetics of the interaction.
For pyrrole-2,5-dione derivatives, the validation process is crucial to distinguish specific, high-affinity interactions from non-specific alkylation of numerous proteins. The presence of the pyridin-2-ylmethyl substituent in this compound can contribute to binding specificity and affinity through hydrogen bonding, pi-stacking, or metal coordination, thereby guiding the reactive maleimide to a particular target.
Enzyme Inhibition Mechanisms and Modulatory Effects
The structural features of this compound suggest its potential as an inhibitor of several classes of enzymes. The following sections explore the mechanistic basis for these potential inhibitory activities, drawing on studies of related compounds.
Inhibition of Collagen Prolyl 4-Hydroxylases
Collagen prolyl 4-hydroxylases (C-P4Hs) are enzymes crucial for the post-translational modification of collagen, the most abundant protein in animals. nih.govnih.gov These enzymes catalyze the hydroxylation of proline residues, a step essential for the stability of the collagen triple helix. nih.gov Overproduction of collagen is a hallmark of fibrotic diseases and can contribute to cancer metastasis, making C-P4Hs attractive therapeutic targets. nih.gov
C-P4Hs are iron- and 2-oxoglutarate-dependent dioxygenases. nih.gov Inhibitors of these enzymes often act by chelating the iron cofactor at the active site. Research has shown that pyridine (B92270) dicarboxylates are effective inhibitors of C-P4Hs. nih.gov For instance, pyridine-2,4-dicarboxylate and pyridine-2,5-dicarboxylate (B1236617) have been identified as potent inhibitors that can interact with the 2-oxoglutarate binding site. nih.gov
The this compound molecule contains a pyridine ring, which, like the pyridine dicarboxylates, could potentially coordinate with the iron atom in the active site of C-P4H. The nitrogen atom of the pyridine ring and the oxygen atoms of the pyrrole-2,5-dione could mimic the binding of the natural co-substrate, 2-oxoglutarate. The maleimide ring could further enhance inhibition by forming a covalent bond with a nearby nucleophilic residue in the enzyme's active site.
| Compound Class | Inhibitory Mechanism | Relevance to this compound |
| Pyridine Dicarboxylates | Competitive inhibition with respect to 2-oxoglutarate; chelation of the Fe(II) cofactor. nih.gov | The pyridine moiety can potentially mimic this interaction. |
| Bipyridine Dicarboxylates | Potent inhibition, but with high affinity for free iron. nih.gov | Highlights the potential for pyridine-containing scaffolds to inhibit C-P4H. |
Cyclooxygenase (COX) Isozyme Inhibition Studies (COX-1 and COX-2)
Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is elevated during inflammation. nih.gov Therefore, selective inhibition of COX-2 is a desirable strategy for anti-inflammatory drugs with reduced gastrointestinal side effects. nih.gov
Studies have shown that compounds with a diaryl heterocyclic core can be potent and selective COX-2 inhibitors. For example, a series of 1,2-diarylpyrroles have demonstrated significant COX-2 inhibitory activity. nih.gov Although this compound is not a diarylpyrrole, this finding indicates that the pyrrole (B145914) ring can serve as a scaffold for COX inhibitors.
Furthermore, research on pyridazine-based compounds has revealed novel COX-2 inhibitors. nih.gov This suggests that nitrogen-containing heterocyclic rings, such as the pyridine ring in this compound, can be important for binding to the COX-2 active site. The selectivity of COX-2 inhibitors often arises from their ability to bind to a side pocket in the COX-2 active site that is not present in COX-1. The pyridin-2-ylmethyl group could potentially interact with this side pocket, conferring selectivity. The maleimide portion of the molecule could also contribute to inhibition through covalent modification of the enzyme, a mechanism seen with some other NSAIDs.
| Inhibitor Class | Key Structural Feature | Reported Activity |
| 1,2-Diarylpyrroles | Diaryl substitution on a pyrrole ring nih.gov | Potent and selective COX-2 inhibition nih.gov |
| Pyridazine Derivatives | Pyridazine core structure nih.gov | Selective COX-2 inhibition with good gastric safety profiles nih.gov |
HMG-CoA Reductase Inhibition Mechanisms
HMG-CoA reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of cholesterol. nih.gov Inhibitors of this enzyme, known as statins, are widely used to lower cholesterol levels. The development of new HMG-CoA reductase inhibitors with improved properties, such as enhanced hepatoselectivity, is an active area of research.
Research into pyrrole-based compounds has led to the discovery of potent HMG-CoA reductase inhibitors. nih.gov In one study, modifications to a lead compound involved replacing a lipophilic phenyl group with a more polar pyridyl group to increase hepatoselectivity. nih.gov This highlights the potential for the pyridine moiety in this compound to contribute to both binding affinity and favorable pharmacokinetic properties.
The mechanism of inhibition by statins involves binding to the active site of HMG-CoA reductase and competing with the natural substrate, HMG-CoA. The binding is typically non-covalent, involving a network of hydrogen bonds and hydrophobic interactions. The pyrrole-2,5-dione core and the pyridin-2-ylmethyl substituent of the title compound could potentially engage in similar interactions within the enzyme's active site.
Farnesyltransferase Inhibition and its Molecular Basis
Farnesyltransferase (FTase) is an enzyme that catalyzes the attachment of a farnesyl group to the C-terminus of certain proteins, including the Ras family of small GTPases. Since Ras proteins are frequently mutated in cancer, FTase inhibitors have been investigated as potential anticancer agents.
Studies on FTase inhibitors have explored a variety of chemical scaffolds. Notably, research has been conducted on derivatives of 1-(8-chloro-6,11-dihydro-5H-benzo nih.govsigmaaldrich.comcyclohepta[1,2-b]pyridin-11-yl)piperazine that include pyridylacetyl moieties. nih.gov The pyridyl group in these inhibitors plays a role in binding to the enzyme's active site. nih.gov This suggests that the pyridin-2-ylmethyl group of this compound could also be accommodated within the FTase active site and contribute to inhibitory activity. The maleimide ring could potentially form a covalent bond with a cysteine residue in or near the active site, leading to irreversible inhibition.
Interaction with Biological Pathways and Signaling Cascades
The potential enzymatic targets of this compound are integral components of various biological pathways and signaling cascades. Inhibition of these enzymes would, therefore, have downstream effects on these pathways.
Collagen Synthesis and Fibrosis: By inhibiting C-P4H, the compound could disrupt the collagen biosynthesis pathway. This would lead to the production of unstable procollagen (B1174764) that is unable to form stable triple helices and is subsequently degraded. This could be beneficial in diseases characterized by excessive collagen deposition, such as fibrosis.
Inflammatory Signaling: Inhibition of COX-2 would block the conversion of arachidonic acid to prostaglandins, key mediators of inflammation. This would dampen the inflammatory response, reducing pain, fever, and swelling. The anti-inflammatory effects of some pyrrole-2,5-dione derivatives have been linked to the inhibition of pro-inflammatory cytokine production, such as IL-6 and TNF-α. mdpi.com
Cholesterol Metabolism and Cell Proliferation: Inhibition of HMG-CoA reductase would decrease endogenous cholesterol synthesis. Beyond its effects on cholesterol levels, the mevalonate pathway produces intermediates required for other cellular processes, including protein prenylation. Thus, inhibition of this pathway can also affect cell signaling and proliferation.
Ras Signaling and Cancer: By inhibiting farnesyltransferase, this compound could prevent the proper localization and function of Ras proteins. This would disrupt Ras-mediated signaling pathways, such as the MAPK/ERK pathway, which are crucial for cell proliferation, differentiation, and survival, and are often dysregulated in cancer.
Quorum Sensing Inhibition Mechanisms in Bacterial Systems
Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density, regulating virulence, biofilm formation, and antibiotic resistance. nih.govfrontiersin.org The inhibition of QS is a promising anti-virulence strategy that may circumvent the selective pressure leading to antibiotic resistance. frontiersin.orgresearchgate.netnih.gov Pyrrole-based compounds have emerged as potent quorum sensing inhibitors (QSIs).
The mechanisms by which these compounds interfere with QS are varied and can include:
Inhibition of the synthesis of signaling molecules (autoinducers). mdpi.com
Blocking the transport of autoinducers. mdpi.com
Competitive binding to the autoinducer's cognate receptor protein, thereby preventing the activation of downstream genes. nih.govmdpi.com
While direct mechanistic studies on this compound are limited, research on analogous structures provides significant insight. For example, 1H-pyrrole-2,5-dicarboxylic acid, a related natural product, has been shown to inhibit QS in Pseudomonas aeruginosa. nih.govfrontiersin.org This inhibition is achieved not by killing the bacteria, but by reducing the production of key virulence factors and down-regulating the expression of QS-related genes. nih.govnih.gov Molecular docking studies and real-time quantitative PCR (RT-qPCR) have confirmed that compounds like 1H-pyrrole-2,5-dicarboxylic acid significantly attenuate the expression of QS activator proteins and their regulated genes. nih.govfrontiersin.org Halogenated furanones, which share a structural motif with the dione (B5365651) portion of the pyrrole-2,5-dione scaffold, are known to act as competitive antagonists for LuxR-type receptors, the proteins that bind acyl-homoserine lactone (AHL) autoinducers in many Gram-negative bacteria. nih.gov
| Gene | Function | Reported Down-regulation by 1H-pyrrole-2,5-dicarboxylic acid | Reference |
| algD | Alginate biosynthesis (biofilm) | 88.71% | nih.govfrontiersin.org |
| pelA | Pel polysaccharide biosynthesis (biofilm) | 90.00% | nih.govfrontiersin.org |
| pslA | Psl polysaccharide biosynthesis (biofilm) | 84.41% | nih.govfrontiersin.org |
| fliC | Flagellin (motility) | 66.58% | nih.govfrontiersin.org |
| pilA | Type IV pilin (B1175004) (motility) | 82.15% | nih.govfrontiersin.org |
| exoS | Type III secretion system effector | 88.99% | nih.govfrontiersin.org |
| gacA | Global virulence regulator | 68.14% | frontiersin.org |
| mexB | Multidrug resistance efflux pump | 87.63% | frontiersin.org |
| This table presents data for the related compound 1H-pyrrole-2,5-dicarboxylic acid, illustrating a potential mechanism of action for pyrrole-2,5-dione derivatives. |
Modulation of Biofilm Formation by Pyrrole-2,5-dione Compounds
Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. rsc.org The ability to inhibit or eradicate biofilms is a critical goal in developing new antimicrobial therapies. Pyrrole-2,5-dione derivatives have demonstrated significant potential in this area.
Compounds based on this scaffold can modulate biofilm formation through several mechanisms, often linked to their QS inhibitory activity. By disrupting QS pathways, these molecules prevent the coordinated expression of genes necessary for biofilm maturation and maintenance. nih.gov Studies on 1H-pyrrole-2,5-dicarboxylic acid show it can reduce biofilm biomass of P. aeruginosa by up to 64.74% without affecting bacterial growth, indicating a specific anti-biofilm effect. nih.govfrontiersin.org Morphological analysis using scanning electron microscopy has confirmed that treatment with such compounds leads to a collapse of the biofilm architecture. nih.govnih.gov
Furthermore, research into a library of synthetic pyrrolidine-2,3-diones revealed potent activity against Staphylococcus aureus biofilms, with some compounds able to eradicate established biofilms at concentrations very close to those that kill planktonic bacteria. rsc.orgresearchgate.net This is a significant finding, as many standard antibiotics are thousands of times less effective against biofilms compared to their planktonic counterparts. researchgate.net
| Compound | Organism | Effect | Reference |
| 1H-pyrrole-2,5-dicarboxylic acid | P. aeruginosa | Up to 64.7% reduction in biofilm biomass | nih.govfrontiersin.org |
| Pyrrole-2-carboxylic acid (PCA) | Listeria monocytogenes | Reduced biofilm biomass and collapsed architecture | nih.gov |
| Brominated 1H-pyrrol-2(5H)-ones | P. aeruginosa | Significant inhibition of biofilm formation | researchgate.net |
| Pyrrolidine-2,3-dione derivatives | S. aureus | Potent antibiofilm properties and eradication | rsc.orgresearchgate.netsemanticscholar.org |
Influence on Bacterial Virulence Factor Production
A key consequence of quorum sensing inhibition is the suppression of virulence factor production. mbl.or.kr Virulence factors are molecules produced by bacteria, such as toxins and enzymes, that contribute to pathogenicity. Targeting their production is an anti-virulence strategy that disarms pathogens rather than killing them. researchgate.net
Pyrrole-2,5-dione derivatives have been shown to effectively reduce the output of numerous virulence factors in pathogenic bacteria. In P. aeruginosa, 1H-pyrrole-2,5-dicarboxylic acid significantly decreases the production of pyocyanin (B1662382) (a toxin that causes oxidative stress) and rhamnolipids (surfactants involved in motility and biofilm formation). nih.govnih.gov This is achieved through the downregulation of the genes controlling their synthesis. nih.govfrontiersin.org Additionally, these compounds can inhibit bacterial motility by suppressing the expression of genes encoding flagella (fliC) and pili (pilA), which are crucial for host colonization. nih.govfrontiersin.org They have also been found to downregulate components of the Type III Secretion System (exoS, exoY), a molecular syringe used by bacteria to inject toxins directly into host cells. nih.govfrontiersin.org
Investigating Mechanisms of Antiproliferative Activity
Beyond their antimicrobial applications, pyrrole-2,5-dione scaffolds are prominent in the development of anticancer agents. Their antiproliferative activity stems from their ability to interact with various cellular targets and induce pathways leading to cell death or growth arrest. mdpi.comnih.gov
Mechanistic studies have revealed that pyrrole derivatives can exert their effects through multiple routes:
Induction of Apoptosis: Certain trifluoromethyl 2-phosphonopyrrole analogues have been shown to induce apoptosis in human breast cancer (MCF-7) and lung cancer (A549) cell lines. nih.gov
Cell Cycle Arrest: The same compounds can cause cell cycle arrest at the G1 phase, preventing cancer cells from progressing toward division. nih.gov
Enzyme Inhibition: The pyrrole scaffold is a key component in inhibitors of critical oncogenic pathways. Derivatives have been designed as competitive inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), two receptor tyrosine kinases often overactive in cancer. nih.gov More recent work has focused on developing potent inhibitors of mutant forms, such as EGFRT790M and BRAFV600E, which are responsible for acquired resistance to cancer therapies. nih.gov
Inhibition of Cell Proliferation: A study on 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives demonstrated significant inhibition of the proliferation of human peripheral blood mononuclear cells (PBMCs), highlighting their anti-inflammatory and immunomodulatory potential. mdpi.comnih.gov
| Compound Class | Mechanism | Target Cell Line / Protein | Reported IC₅₀ / Activity | Reference |
| Trifluoromethyl 2-phosphonopyrrole | Induces apoptosis, G1 cell cycle arrest | MCF-7 (Breast Cancer) | IC₅₀ = 27.9 µM | nih.gov |
| 5-chloro-indole-2-carboxylate derivative | EGFRT790M inhibition | EGFRT790M Protein | IC₅₀ = 68 nM | nih.gov |
| 5-chloro-indole-2-carboxylate derivative | BRAFV600E inhibition | BRAFV600E Protein | IC₅₀ = 43 nM | nih.gov |
| 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives | Inhibition of proliferation | Human PBMCs | Significant inhibition | mdpi.comnih.gov |
Structure-Activity Relationship (SAR) Studies for Bioactive Pyrrole-2,5-dione Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a roadmap for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. The pyrrole-2,5-dione scaffold is highly amenable to such studies due to the ease with which substituents can be modified at the nitrogen atom and on the pyrrole ring itself. researchgate.net
Key SAR insights for pyrrolidine (B122466)/pyrrole-dione derivatives include:
Anticonvulsant Activity: In a series of 1,3-disubstituted pyrrolidine-2,5-diones, the nature of the substituent at the 3-position was found to be a critical determinant of activity. Large, bulky groups like benzhydryl favored protection in the subcutaneous pentylenetetrazole (scPTZ) seizure model, whereas smaller groups like methyl were more active in the maximal electroshock (MES) model. nih.gov
Anti-inflammatory Activity: For dual COX/LOX inhibition, structural modifications of pyrrolidine-2,5-dione derivatives showed that an N-(benzyl(4-methoxyphenyl)amino) moiety resulted in potent and selective COX-2 inhibition, mimicking the diaryl substitution pattern of classic COX-2 inhibitors. nih.gov
Antimicrobial Activity: Studies on pyrrolidine-2,3-diones designed to combat biofilms revealed that the linker connecting two dione units was crucial. The presence of heteroatoms, specifically nitrogen, in the linker was essential for antimicrobial activity, while simple alkyl or ethylene (B1197577) glycol linkers rendered the compounds inactive. researchgate.netsemanticscholar.org
These studies underscore how systematic modification of the pyrrole-2,5-dione scaffold allows for the fine-tuning of biological activity against a wide range of targets.
Design and Synthesis of Chemical Biology Probes Utilizing the Pyrrole-2,5-dione Scaffold
Chemical probes are small molecules designed to interrogate biological systems, identify new drug targets, and elucidate cellular mechanisms. nih.gov The pyrrole-2,5-dione scaffold serves as an excellent starting point for the synthesis of such probes due to its robust chemistry and known biological relevance.
The synthesis of libraries of pyrrole-2,5-dione derivatives is often straightforward. A common and high-yielding approach is the condensation reaction between a primary amine (such as 2-(aminomethyl)pyridine to produce the title compound) and maleic anhydride (B1165640) or a substituted anhydride. mdpi.comcibtech.org This allows for rapid diversification by simply varying the amine component. Another synthetic route involves the cyclocondensation of furan-2,3-diones with ureas. acgpubs.org These methods enable the creation of a diverse set of molecules that can be screened in phenotypic assays to identify compounds with interesting biological effects. Once a hit is identified, it can be further modified, for example, by incorporating a linker for attachment to an affinity resin or a reporter tag for target identification experiments. nih.gov The pyrrolinone scaffold, a close relative, has been used in the de novo design of non-peptide peptidomimetics to probe and mimic protein secondary structures like β-sheets. nih.gov
Rational Drug Design Principles Leveraging the Pyrrole-2,5-dione Heterocyclic Scaffold
The pyrrole and its saturated counterpart, pyrrolidine, are considered "privileged scaffolds" in drug discovery. researchgate.netnih.govbiolmolchem.com This designation is due to their frequent appearance in known bioactive molecules and their ability to serve as a versatile framework for presenting functional groups in a well-defined three-dimensional space. researchgate.netunipa.it
Rational drug design using the pyrrole-2,5-dione scaffold is based on several key principles:
Scaffold Hopping and Bioisosterism: The pyrrole-2,5-dione moiety can act as a bioisostere for other cyclic structures or peptide bonds, providing a novel chemical space with improved drug-like properties. nih.gov
Exploitation of 3D Geometry: The non-planar, sp³-hybridized nature of the related pyrrolidine-2,5-dione ring allows for precise spatial orientation of substituents, which is critical for achieving high-affinity and selective interactions with protein binding pockets. nih.govresearchgate.net
Target-Oriented Synthesis: The scaffold can be rationally modified to target specific enzymes. For example, derivatives have been designed as cholesterol absorption inhibitors by targeting HMG-CoA reductase. mdpi.comnih.gov Similarly, it has been used to develop highly selective inhibitors of protein kinases (e.g., EGFR, BRAF) and cyclooxygenases (COX-1/COX-2). nih.govnih.gov
Through these principles, the pyrrole-2,5-dione scaffold has been successfully leveraged to create a diverse range of compounds with therapeutic potential across infectious diseases, inflammation, and oncology. mdpi.comnih.govnih.gov
Future Research Directions and Translational Perspectives
Development of Novel and Efficient Synthetic Methodologies
While the synthesis of N-substituted maleimides is well-established, future research should focus on developing more efficient, scalable, and environmentally benign methods tailored for 1-(Pyridin-2-ylmethyl)pyrrole-2,5-dione and its derivatives. Traditional methods often rely on the condensation of a primary amine with maleic anhydride (B1165640), which can be optimized further.
Key areas for development include:
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the synthesis of other pyrrole (B145914) analogs, often leading to higher yields in shorter reaction times. nih.gov Applying this technique to the reaction between 2-(aminomethyl)pyridine and maleic anhydride could significantly improve efficiency.
Catalytic Approaches: Exploring novel catalysts, such as mild Lewis acids like alkaline-earth metal salts, could provide greener and more selective synthetic routes. nih.gov The development of one-pot procedures starting from more fundamental precursors would also be a significant advancement. alliedacademies.org
Flow Chemistry: Continuous flow synthesis offers advantages in scalability, safety, and process control. Adapting the synthesis of this compound to a flow chemistry platform would be a major step towards efficient industrial-scale production.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages | Key Research Focus | Relevant Findings for Analogs |
|---|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction time, increased yields, improved energy efficiency. | Optimization of solvent, temperature, and irradiation power. | A series of pyrrole analogs were developed with high yields using microwave irradiation. nih.gov |
| Novel Catalysis | Higher selectivity, milder reaction conditions, use of greener catalysts. | Screening of catalysts (e.g., L-tryptophan, iodine, metal salts) for cyclocondensation. | Paal-Knorr pyrrole synthesis has been effectively catalyzed by L-tryptophan and iodine in related systems. alliedacademies.org |
| Flow Chemistry | Enhanced scalability, improved safety for exothermic reactions, precise process control. | Design of a continuous reactor setup, optimization of residence time and reagent mixing. | Provides a pathway for safer, more consistent large-scale production. |
Advanced Mechanistic Studies of Pyrrole-2,5-dione Biological Interactions
The biological activity of pyrrole-2,5-dione derivatives is often attributed to their ability to act as Michael acceptors, forming covalent bonds with nucleophilic residues like cysteine in proteins. However, the specific interactions and downstream consequences are not fully understood for this particular compound.
Future mechanistic studies should aim to:
Identify and Validate Biological Targets: Utilize proteomics-based approaches to identify the specific proteins that this compound interacts with in cellular systems. The pyrrole-2,5-dione scaffold is a core motif in compounds designed as kinase inhibitors. nih.govmdpi.com
Elucidate Covalent Binding Kinetics: Employ advanced biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), alongside mass spectrometry, to quantify the kinetics and thermodynamics of the covalent modification of target proteins.
Investigate Membrane Interactions: Studies on related pyrrole-2,5-diones have shown they can disturb the structure of lipid bilayers, which may be crucial for their biological activity. nih.gov Research should explore how the pyridylmethyl substituent influences membrane permeability and interaction, potentially modulating the compound's access to intracellular targets.
Exploration of New Chemical Biology Applications
The bifunctional nature of this compound—a covalent warhead and a metal-chelating/hydrogen-bonding region—makes it an attractive candidate for various chemical biology applications beyond its direct therapeutic potential.
Promising areas for exploration include:
Targeted Covalent Inhibitors: The maleimide (B117702) group can be used to achieve irreversible inhibition of enzymes, particularly kinases, by targeting non-catalytic cysteine residues. The pyridine (B92270) moiety could be exploited to confer additional selectivity through specific interactions within the binding pocket.
Probes for Activity-Based Protein Profiling (ABPP): The compound could be modified with reporter tags (e.g., fluorophores, biotin) to serve as a probe for identifying and profiling the activity of specific enzyme families in complex biological samples.
Scaffolds for PROTACs: The compound could function as a versatile building block for Proteolysis-Targeting Chimeras (PROTACs). The maleimide end could covalently bind to a protein of interest, while the pyridine end could be linked to an E3 ligase-recruiting moiety, leading to targeted protein degradation.
Quorum Sensing Inhibition: Certain pyrrole derivatives have demonstrated the ability to act as quorum-sensing inhibitors, representing a novel anti-virulence strategy against pathogenic bacteria. nih.gov This avenue warrants investigation for this compound.
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental validation is a powerful paradigm for modern drug discovery and materials science. nih.govnih.gov This integrated approach can accelerate the development of derivatives of this compound with optimized properties.
A future iterative workflow should involve:
Computational Prediction: Utilize molecular docking and molecular dynamics (MD) simulations to predict the binding modes and affinities of virtual libraries of derivatives against specific biological targets, such as kinase active sites or protein-protein interfaces. mdpi.com
Synthesis and Experimental Validation: Synthesize a focused set of the most promising candidates identified computationally. Experimentally validate their activity and properties using biochemical and cellular assays. nih.gov
Model Refinement: Use the experimental data to refine the computational models, such as developing quantitative structure-activity relationship (QSAR) models. mdpi.com This feedback loop enhances the predictive accuracy of subsequent design cycles, rationalizing the optimization of lead compounds. nih.gov DFT studies, for example, have been successfully used to support the structure-activity relationships of other pyrrole-2,5-dione analogs. nih.gov
Expanding the Scope of Derivatization for Enhanced Academic Understanding
Systematic derivatization of the this compound scaffold is crucial for building a comprehensive structure-activity relationship (SAR) and understanding the contribution of each structural component to its chemical and biological properties.
Future research should focus on synthesizing and studying analogs with systematic modifications to probe specific molecular interactions. This includes:
Modification of the Pyridine Ring: Introducing electron-donating or electron-withdrawing groups at various positions on the pyridine ring can modulate its pKa, coordination properties, and hydrogen-bonding capabilities.
Alteration of the Linker: Varying the length and flexibility of the methylene (B1212753) linker between the pyridine and pyrrole-2,5-dione rings can help optimize the spatial orientation for target binding.
Substitution on the Pyrrole-2,5-dione Core: Introducing substituents on the carbon-carbon double bond of the maleimide can alter its Michael acceptor reactivity, providing a handle to tune covalent modification rates and selectivity.
Table 2: Proposed Derivatization Strategy for SAR Studies
| Modification Site | Example Substituents | Research Question Addressed |
|---|---|---|
| Pyridine Ring | -OCH₃, -Cl, -CF₃, -NO₂ | How do electronics and sterics of the pyridine ring affect target affinity and selectivity? |
| Methylene Linker | -(CH₂)₂-, -CH(CH₃)- | What is the optimal spatial and conformational arrangement for biological activity? |
| Pyrrole-2,5-dione Core | -CH₃, -Cl on the C=C bond | How does the electrophilicity of the Michael acceptor influence covalent binding kinetics and selectivity? |
| Pyridine Nitrogen | Quarternization (N-methylation) | What is the role of the pyridine nitrogen as a hydrogen bond acceptor or metal coordinator? |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
